molecular formula C12H12Cl2O2S B8279883 6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one

6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one

Cat. No. B8279883
M. Wt: 291.2 g/mol
InChI Key: PHIZNDVTBIRONZ-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

To 6.0 g of α-(2,3-dichloro-4-methoxyphenylthio)isovaleric acid in 27 ml of dry dichloromethane is added 5.5 ml of thionyl chloride. The reaction is heated under reflux for 1 hour and excess reagent is removed under aspirator pressure. The residue is diluted with 70 ml of dichloromethane and the resulting slurry is added over less than one minute to a slurry of 2.79 g of aluminum chloride in 8 ml of dichloromethane at -60°. The cooling bath is removed and the reaction allowed to warm to room temperature over one hour. Stirring is continued for an additional hour and reaction is quenched with 250 ml of water. The mixture is extracted with three 125 ml portions of ether and the combined ether extracts are washed with two 150 ml portions and one 60 ml portion of saturated sodium bicarbonate solution, water and brine and dried over anhydrous magnesium sulfate to give 2.54 g of oily 6,7-dichloro-5-methoxy-2-isopropylbenzo[b]thiophen-3(2H)-one.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[S:11][CH:12]([CH:16]([CH3:18])[CH3:17])[C:13]([OH:15])=O.S(Cl)(Cl)=O>ClCCl>[Cl:8][C:7]1[C:6]([O:9][CH3:10])=[CH:5][C:4]2[C:13](=[O:15])[CH:12]([CH:16]([CH3:18])[CH3:17])[S:11][C:3]=2[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)OC)SC(C(=O)O)C(C)C
Name
Quantity
5.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
27 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
excess reagent is removed under aspirator pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with 70 ml of dichloromethane
ADDITION
Type
ADDITION
Details
the resulting slurry is added over less than one minute to a slurry of 2.79 g of aluminum chloride in 8 ml of dichloromethane at -60°
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
WAIT
Type
WAIT
Details
is continued for an additional hour
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
is quenched with 250 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with three 125 ml portions of ether
WASH
Type
WASH
Details
the combined ether extracts are washed with two 150 ml portions and one 60 ml portion of saturated sodium bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(C2=O)C(C)C)C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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